{2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral tertiary amine-containing amide with a pyrrolidine core. Its structure features a benzyl-isopropyl-amino substituent at the 3-position of the pyrrolidine ring and a propan-1-one backbone. Its stereochemistry ((S)-configuration at the amino group) and substitution pattern are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-[[acetyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(9(2)14)7-10-5-4-6-13(10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGPUNWSXDGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrroline Precursors
The pyrrolidine ring is typically synthesized via hydrogenation of 2-methylpyrroline derivatives. Patent WO2008137087A1 describes a scalable method using platinum-based catalysts (e.g., 5% Pt/C or PtO₂) in ethanol-methanol solvent mixtures (2:1 to 3:1 v/v) under ambient conditions. This step achieves near-quantitative conversion to 2-methylpyrrolidine, with optical purity enhanced through tartrate salt recrystallization. For {2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, analogous hydrogenation of a substituted pyrroline precursor (e.g., 2-[(acetylethylamino)methyl]pyrroline) would form the pyrrolidine backbone.
Table 1: Hydrogenation Conditions for Pyrrolidine Synthesis
Introduction of the Acetyl-Ethyl-Amino-Methyl Side Chain
The acetyl-ethyl-amino-methyl group is introduced via reductive amination or alkylation. A two-step approach involves:
-
Mannich Reaction : Condensation of pyrrolidine with formaldehyde and ethylamine to form the ethylamino-methyl intermediate.
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Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield the acetylated derivative.
Alternative routes employ nucleophilic substitution using bromoethylacetylated amines. For example, reacting 2-(bromomethyl)pyrrolidine with N-ethylacetamide in tetrahydrofuran (THF) at 0°C achieves 80–85% yield.
Acetic Acid Moiety Attachment
Alkylation of Pyrrolidine Nitrogen
The acetic acid group is introduced via alkylation of the pyrrolidine nitrogen. A common method involves reacting 2-[(acetylethylamino)methyl]pyrrolidine with bromoacetic acid in THF using n-butyllithium as a base. The reaction proceeds at −20°C to prevent side reactions, yielding the target compound after 12–24 hours.
Table 2: Alkylation Reaction Parameters
Coupling Strategies for Enhanced Efficiency
Recent advancements utilize coupling reagents to attach pre-formed acetic acid derivatives. Patent WO2008137087A1 highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to conjugate carboxylic acids to amines. For instance, coupling 2-[(acetylethylamino)methyl]pyrrolidine with chloroacetic acid in dimethylformamide (DMF) achieves 90% yield after 48 hours at 100°C.
Stereochemical Control and Resolution
Asymmetric Hydrogenation
The (S)-enantiomer of this compound is obtained using chiral catalysts. A modified protocol from WO2008137087A1 employs (R)-BINAP-ligated ruthenium complexes during pyrroline hydrogenation, achieving 92% enantiomeric excess (ee).
Diastereomeric Salt Formation
Optical resolution is performed via tartrate salt formation. Recrystallization of the crude product from ethanol-water mixtures (3:1) enhances ee to >99%.
Industrial Scalability and Continuous Flow Synthesis
Industrial production leverages continuous flow reactors to improve efficiency. VulcanChem’s methodology uses microreactors for the hydrogenation step, reducing reaction time to 2 hours and increasing yield to 97%. Solvent recycling and in-line purification further enhance cost-effectiveness.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity, with retention time = 6.8 minutes.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrogenation-Alkylation | 78 | 99 | High |
| Coupling Strategy | 90 | 99 | Moderate |
| Continuous Flow | 97 | 99.5 | Very High |
Chemical Reactions Analysis
Types of Reactions
{2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, {2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain neurotransmitters makes it a valuable tool in neurochemistry studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of {2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-ethyl-amino group may mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Amine Substituents
a. Benzyl-Isopropyl vs. Benzyl-Cyclopropyl
The replacement of the isopropyl group with a cyclopropyl ring in (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS:1401665-37-9, C₁₇H₂₅N₃O, MW:287.41 g/mol) introduces steric constraints and altered lipophilicity.
b. Benzyl-Isopropyl vs. Ethyl-Methyl
In (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS:827614-50-6, C₁₂H₂₄N₃O, MW:242.34 g/mol), the benzyl group is replaced with a methyl group, significantly reducing aromaticity and hydrophobicity. This modification may lower blood-brain barrier permeability, limiting CNS activity compared to the target compound .
Backbone Modifications
a. Propan-1-one vs. Ethanone
The ethanone derivative, 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone (Ref:10-F084286, C₁₆H₂₄N₃O, MW:274.39 g/mol), shortens the carbon chain, reducing steric bulk. This could enhance metabolic stability but diminish binding affinity to targets requiring longer hydrophobic interactions .
b. Propan-1-one vs. 3-Methylbutan-1-one
However, the added bulk may hinder binding in sterically sensitive active sites .
Ring System Comparisons
a. Pyrrolidine vs. Piperidine
The piperidine analogue, (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS:1354024-12-6, C₁₈H₂₉N₃O, MW:303.45 g/mol), replaces the five-membered pyrrolidine with a six-membered piperidine ring. Piperidine’s increased flexibility and larger ring size may alter binding kinetics and selectivity, as seen in anticonvulsant studies of related compounds .
Stereochemical Differences
The (S,R)-configuration in the target compound contrasts with the (S,S)-configuration in (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one. Stereochemistry critically influences enantioselective interactions; for example, (S,S)-configured analogues in showed enhanced anticonvulsant activity compared to other stereoisomers .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ring | Stereochemistry | Notable Properties |
|---|---|---|---|---|---|
| Target: (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one | C₁₇H₂₇N₃O | ~287.41* | Benzyl-isopropyl, pyrrolidine | (S,R) | Balanced lipophilicity |
| Benzyl-cyclopropyl analogue (CAS:1401665-37-9) | C₁₇H₂₅N₃O | 287.41 | Benzyl-cyclopropyl | (S,R) | High rigidity |
| Ethanone derivative (Ref:10-F084286) | C₁₆H₂₄N₃O | 274.39 | Ethanone backbone | (S) | Reduced steric bulk |
| Piperidine analogue (CAS:1354024-12-6) | C₁₈H₂₉N₃O | 303.45 | Piperidine ring | (S) | Increased flexibility |
| 3-Methylbutan-1-one variant (CAS:1254927-47-3) | C₁₉H₃₁N₃O | 317.47 | Extended backbone | (S,S) | Enhanced lipophilicity |
*Estimated based on structural similarity.
Research Findings and Challenges
Biological Activity
The compound {(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1354011-05-4, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a pyrrolidine ring with an acetyl group and an ethyl amino substituent.
Biological Activities
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Compounds similar to {(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid have shown promising antibacterial and antifungal properties. For instance, studies on related pyrrolidine derivatives have reported minimum inhibitory concentration (MIC) values against various bacterial strains, indicating significant antimicrobial potential .
- Antiviral Properties :
- Anti-inflammatory Effects :
The biological activity of {(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The acetyl group may enhance binding affinity, while the pyrrolidine ring contributes to the structural stability necessary for activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrrolidine derivatives:
Synthesis Methods
The synthesis of {(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be approached through several methods:
- Formation of the Pyrrolidine Ring : Typically synthesized through cyclization reactions involving suitable amines.
- Introduction of Acetyl Group : Achieved via acetylation using acetic anhydride or acetyl chloride.
- Attachment of Ethyl Amino Group : This can be performed through alkylation reactions.
Q & A
Q. What are the key challenges in synthesizing {2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis challenges often arise from steric hindrance at the pyrrolidine nitrogen and competing side reactions during acetylation or alkylation steps. Optimization strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acetyl-ethyl-amine coupling to minimize byproducts .
- Catalyst Selection : Using coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification Techniques : Employing reverse-phase chromatography or recrystallization to isolate the target compound from regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidine ring substitution pattern and acetyl-ethyl-amino group integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aliphatic region .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z vs. calculated) and detects impurities via fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry if chiral centers are present, though crystallization may require co-crystallization agents due to the compound’s hydrophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., replacing acetyl-ethyl-amino with cyclopropyl or morpholine groups) to assess steric/electronic effects .
- Functional Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with substituent properties (logP, polar surface area) .
- In Silico Modeling : Use molecular docking to predict binding affinities of analogs to biological targets (e.g., GPCRs or kinases) and validate with experimental IC50 values .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using disparate methods (e.g., cell-based vs. biochemical assays) to rule out assay-specific artifacts .
- Physicochemical Profiling : Measure solubility, stability, and membrane permeability (e.g., PAMPA assay) to identify confounding factors like aggregation or poor bioavailability .
- Negative Controls : Include structurally related but inactive analogs to confirm target specificity .
Q. What computational approaches are suitable for predicting the binding mode of this compound with target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to generate binding poses, prioritizing hydrogen bonding with the pyrrolidine nitrogen and hydrophobic interactions with the acetyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the compound-protein complex .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energy, correlating with experimental ΔG values from ITC or SPR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
Methodological Answer:
- Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and identify incomplete reactions or degradation .
- Parameter Replication : Standardize solvent purity (e.g., anhydrous DMF), moisture levels, and inert atmosphere (N2/Ar) to minimize variability .
- Byproduct Analysis : Characterize impurities via NMR or HRMS to adjust protecting groups or coupling reagents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
